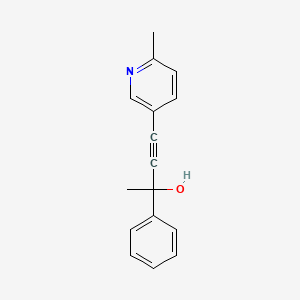
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the family of indolocarbazoles. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
科学的研究の応用
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 is widely used in scientific research for its potential applications in biochemistry and pharmacology. It has been shown to inhibit protein kinase C (PKC), an enzyme that plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 has been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases.
作用機序
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 inhibits PKC by binding to the enzyme's catalytic domain, thereby preventing its activation. This leads to a decrease in downstream signaling pathways that are dependent on PKC activation. The exact mechanism of 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220's inhibition of PKC is still under investigation.
Biochemical and Physiological Effects:
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegeneration. 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the development and progression of cancer.
実験室実験の利点と制限
One of the advantages of using 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 in lab experiments is its specificity for PKC inhibition. It has been shown to be more selective for PKC than other PKC inhibitors, such as staurosporine. However, one limitation of using 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 is its potential for off-target effects, as it has been shown to inhibit other kinases besides PKC.
将来の方向性
There are several future directions for the study of 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another area of interest is its use as a tool for studying the role of PKC in various cellular processes. Additionally, further research is needed to fully understand the mechanism of 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220's inhibition of PKC and its potential for off-target effects.
合成法
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 is synthesized by reacting 2-chloro-4,5-dimethoxybenzyl chloride with 7-methyl-1,3-dihydro-2H-indol-2-one in the presence of a base such as sodium hydroxide. The reaction yields 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 as a white crystalline solid with a melting point of 216-218°C.
特性
IUPAC Name |
3-[(2-chloro-4,5-dimethoxyphenyl)methyl]-7-methyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-10-5-4-6-12-13(18(21)20-17(10)12)7-11-8-15(22-2)16(23-3)9-14(11)19/h4-6,8-9,13H,7H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKDKJMCKKYTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)CC3=CC(=C(C=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B6011086.png)
![2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011096.png)
![4-(4-hydroxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6011104.png)
![2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6011110.png)

![N-[3-(1-azepanylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-3-methylbenzamide](/img/structure/B6011119.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B6011122.png)
![6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide](/img/structure/B6011126.png)
![3,5-dimethoxy-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6011133.png)
![[1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6011149.png)
![N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011167.png)
![3-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6011172.png)
![N-(2-methyl-2-propen-1-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6011185.png)